2-(Pyrrolidin-1-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-one
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Overview
Description
2-(Pyrrolidin-1-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-one is a heterocyclic compound that combines the structural features of pyrrolidine, benzopyrano, and pyrimidinone. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-one typically involves the condensation of appropriate precursors followed by cyclization reactions. One common method involves the condensation of a pyrrolidine derivative with a benzopyrano precursor under acidic or basic conditions, followed by cyclization to form the desired pyrimidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyrimidinone ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzopyrano or pyrimidinone rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
2-(Pyrrolidin-1-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, receptor modulator, and antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, dyes, and agrochemicals .
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an antagonist, inhibitor, or modulator, affecting various biochemical pathways. For example, it may inhibit enzymes like phosphodiesterase or modulate receptors like the vanilloid receptor .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-ones: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Benzopyrano derivatives: Compounds with the benzopyrano structure are known for their diverse pharmacological properties.
Pyrimidinone derivatives: These compounds are widely studied for their therapeutic potential .
Uniqueness
2-(Pyrrolidin-1-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-one is unique due to its combined structural features, which confer a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
2-pyrrolidin-1-ylchromeno[4,3-d]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c19-14-11-9-16-15(18-7-3-4-8-18)17-13(11)10-5-1-2-6-12(10)20-14/h1-2,5-6,9H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPPLCINFGIHFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C3C(=N2)C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40492203 |
Source
|
Record name | 2-(Pyrrolidin-1-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40492203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61466-38-4 |
Source
|
Record name | 2-(Pyrrolidin-1-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40492203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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